![molecular formula C10H13F2NO B15072975 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving cellular processes and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine can be compared with similar compounds such as:
4-(2,2-Difluoroethoxy)phenylmethanamine: Similar structure but different functional groups.
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol: Similar backbone but different functional groups.
4-(2,2-Difluoroethoxy)benzaldehyde: Precursor in the synthesis of the target compound. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
2-[4-(2,2-difluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NO/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10H,5-7,13H2 |
InChI-Schlüssel |
YVGBKBBLQCBYEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


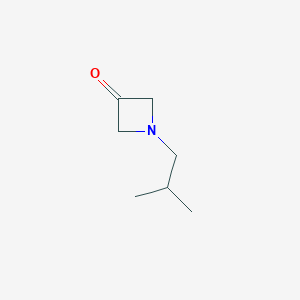
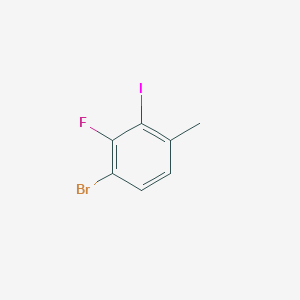
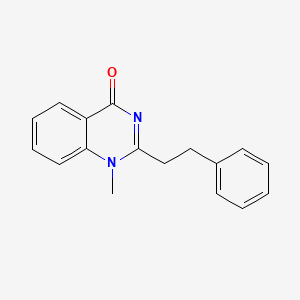
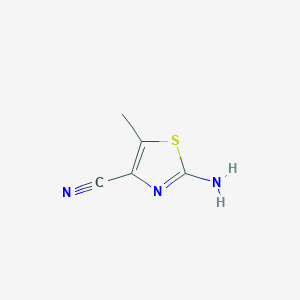
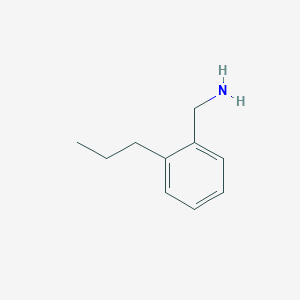
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
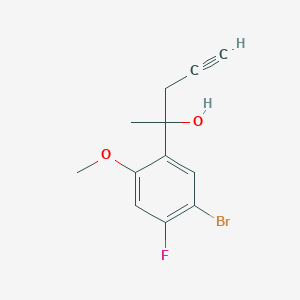
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
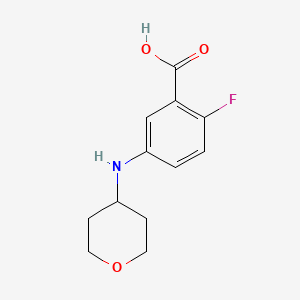
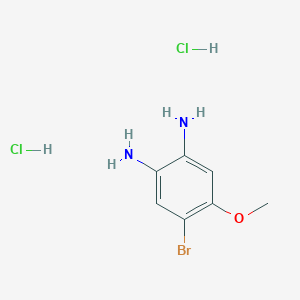
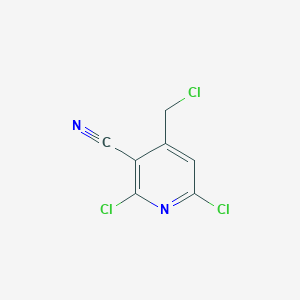
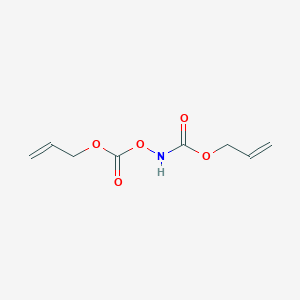
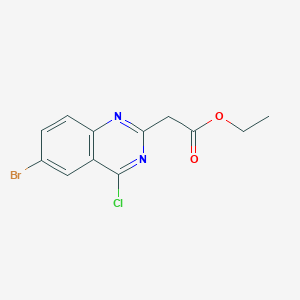
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
